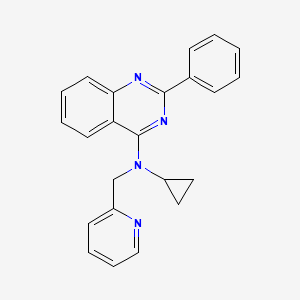![molecular formula C23H20N4O3 B6642857 N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-3-methoxybenzamide](/img/structure/B6642857.png)
N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-3-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-3-methoxybenzamide, commonly known as BIBX1382, is a small molecule inhibitor that has gained significant attention in the field of biomedical research due to its potential therapeutic applications. BIBX1382 is a potent and selective inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase activity, which plays a crucial role in the regulation of cell growth, proliferation, and survival.
Mecanismo De Acción
BIBX1382 works by binding to the ATP-binding site of N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-3-methoxybenzamide and preventing its activation, thereby inhibiting downstream signaling pathways that promote cell growth and survival. This leads to the inhibition of cell proliferation and induces apoptosis in cancer cells. BIBX1382 has been shown to be a potent and selective inhibitor of N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-3-methoxybenzamide tyrosine kinase activity, with minimal off-target effects.
Biochemical and Physiological Effects:
BIBX1382 has been shown to have significant biochemical and physiological effects in vitro and in vivo. In cancer cells, BIBX1382 inhibits cell proliferation and induces apoptosis, leading to a reduction in tumor growth. In addition, BIBX1382 has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients and oxygen to tumors. BIBX1382 has also been shown to have anti-inflammatory effects in psoriasis, reducing the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BIBX1382 has several advantages for lab experiments, including its potency and selectivity as an N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-3-methoxybenzamide inhibitor, its ability to inhibit multiple downstream signaling pathways, and its potential for use in combination with other cancer therapies. However, there are also limitations to using BIBX1382 in lab experiments, including its relatively short half-life, which may require frequent dosing, and its potential for off-target effects at higher concentrations.
Direcciones Futuras
There are several future directions for research on BIBX1382, including the development of more potent and selective N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-3-methoxybenzamide inhibitors, the investigation of its potential in combination with other cancer therapies, and the exploration of its potential in treating other diseases. In addition, further studies are needed to elucidate the mechanisms underlying its anti-inflammatory effects in psoriasis and its potential in treating Alzheimer's disease. Overall, BIBX1382 represents a promising therapeutic agent with significant potential for future research and development.
Métodos De Síntesis
The synthesis of BIBX1382 involves a series of chemical reactions starting from commercially available starting materials. The first step involves the preparation of 4-(benzimidazol-1-yl)aniline, which is then reacted with 2-oxoethyl 3-methoxybenzoate to yield BIBX1382. The synthesis of BIBX1382 has been reported in several research articles, and the purity and yield of the compound have been optimized through various methods.
Aplicaciones Científicas De Investigación
BIBX1382 has been extensively studied for its potential therapeutic applications in cancer treatment. N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-3-methoxybenzamide is overexpressed in many types of cancer, and its inhibition has been shown to reduce tumor growth and improve patient outcomes. BIBX1382 has been shown to inhibit the growth of various cancer cell lines, including non-small cell lung cancer, breast cancer, and colon cancer. In addition to cancer, BIBX1382 has also been investigated for its potential in treating other diseases, such as Alzheimer's disease and psoriasis.
Propiedades
IUPAC Name |
N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3/c1-30-19-6-4-5-16(13-19)23(29)24-14-22(28)26-17-9-11-18(12-10-17)27-15-25-20-7-2-3-8-21(20)27/h2-13,15H,14H2,1H3,(H,24,29)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMONWUNGFOVBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC(=O)NC2=CC=C(C=C2)N3C=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluoro-N-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]benzenesulfonamide](/img/structure/B6642796.png)
![3-chloro-N-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]benzenesulfonamide](/img/structure/B6642801.png)
![2-(3,7-dimethyl-2,6-dioxopurin-1-yl)-N-[3-(4-methylbenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide](/img/structure/B6642802.png)
![2-[1-(1H-benzimidazol-2-yl)ethylsulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B6642811.png)
![4-[(2-Chlorophenoxy)methyl]-2-phenyl-1,3-oxazole](/img/structure/B6642816.png)

![(3,5-Ditert-butyl-4-hydroxyphenyl)-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]methanone](/img/structure/B6642824.png)
![6-methyl-N-(1'-methylspiro[3,4-dihydrochromene-2,4'-piperidine]-4-yl)-4-oxo-1-phenylpyridazine-3-carboxamide](/img/structure/B6642832.png)
![[1-(4-Fluorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(3-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B6642846.png)
![3-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine-1-carbonyl]-10,10-dioxothioxanthen-9-one](/img/structure/B6642851.png)
![2-[(4,5-Diphenyl-1,2,4-triazol-3-yl)sulfanyl]-1-[4-(3-hydroxyphenyl)piperazin-1-yl]ethanone](/img/structure/B6642858.png)
![1-[3,5-Bis(furan-2-yl)-3,4-dihydropyrazol-2-yl]-2-(4-methyl-2-phenylpiperazin-1-yl)ethanone](/img/structure/B6642861.png)
![[4-(benzimidazol-1-yl)phenyl]-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B6642872.png)
![1-[2-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]-3,5-bis(prop-2-enyl)-1,3,5-triazinane-2,4,6-trione](/img/structure/B6642880.png)